trans-Fertaric acid

Catalog No.
S590711
CAS No.
74282-22-7
M.F
C14H14O9
M. Wt
326.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
trans-Fertaric acid

CAS Number

74282-22-7

Product Name

trans-Fertaric acid

IUPAC Name

(2R,3R)-2-hydroxy-3-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxybutanedioic acid

Molecular Formula

C14H14O9

Molecular Weight

326.25 g/mol

InChI

InChI=1S/C14H14O9/c1-22-9-6-7(2-4-8(9)15)3-5-10(16)23-12(14(20)21)11(17)13(18)19/h2-6,11-12,15,17H,1H3,(H,18,19)(H,20,21)/b5-3+/t11-,12-/m1/s1

InChI Key

XIWXUSFCUBAMFH-SCBUBVSKSA-N

SMILES

COC1=C(C=CC(=C1)C=CC(=O)OC(C(C(=O)O)O)C(=O)O)O

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)OC(C(C(=O)O)O)C(=O)O)O

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)O[C@@H]([C@@H](C(=O)O)O)C(=O)O)O

Natural Occurrence and Formation

Trans-Fertaric acid is a naturally occurring hydroxycinnamic acid found in grapes and wine []. It is an ester formed when ferulic acid binds to tartaric acid [].

Metabolism and Detection

Studies have shown that caftaric acid, another naturally occurring ester in grapes, metabolizes into fertaric acid after ingestion by rats []. This suggests a potential role for trans-Fertaric acid in the human digestive system after consuming grapes or wine, although further research is needed to confirm this in humans. Additionally, trans-Fertaric acid has been detected in the plasma, kidneys, and urine of these rats, indicating its absorption and potential for excretion [].

Trans-Fertaric acid is a naturally occurring hydroxycinnamic acid, specifically an ester formed from the reaction of trans-ferulic acid and D-tartaric acid. It is primarily found in grapes and wine, where it contributes to the flavor and color profile of these products. The compound is characterized by a phenolic ring and carboxylic acid groups, which are essential functional groups that may influence its biological properties and activities .

Research on the mechanism of action of trans-Fertaric acid is ongoing. However, its components, trans-ferulic acid and tartaric acid, have been studied for their potential biological effects, including antioxidant and anti-inflammatory properties [, ]. Trans-Fertaric acid might share some of these properties, but more research is needed to confirm this.

Trans-Fertaric acid is synthesized through esterification, a chemical reaction that involves the formation of an ester bond by removing a hydroxyl group from one molecule and a hydrogen atom from another. In this case, it forms when trans-ferulic acid reacts with D-tartaric acid. This reaction can be catalyzed by acids or bases, often requiring heat to drive the reaction to completion .

In biological contexts, trans-Fertaric acid may undergo metabolic transformations. For instance, research indicates that caftaric acid, another ester found in grapes, can be metabolized into trans-Fertaric acid in rats after ingestion, suggesting a possible pathway for its presence in biological systems.

Trans-Fertaric acid exhibits several potential biological activities, primarily attributed to its components—trans-ferulic acid and tartaric acid. These activities include:

  • Antioxidant Properties: The compound may help neutralize free radicals, thereby protecting cells from oxidative stress.
  • Anti-inflammatory Effects: It has been suggested that trans-Fertaric acid could possess anti-inflammatory properties similar to those of its parent compounds .
  • Potential Anxiolytic Activity: Recent studies indicate that trans-Fertaric acid might exhibit moderate anxiolytic effects through interactions with the GABAergic system, akin to diazepam .

The synthesis of trans-Fertaric acid typically involves the following steps:

  • Esterification: The primary method involves the esterification of trans-ferulic acid with D-tartaric acid. This can be achieved using various catalysts (acid or base) under controlled temperature conditions.
  • Purification: Following synthesis, purification methods such as crystallization or chromatography may be employed to isolate trans-Fertaric acid from unreacted starting materials and by-products .

Alternative methods may also include enzymatic approaches that utilize specific enzymes to catalyze the esterification process under milder conditions, potentially enhancing yield and purity .

Trans-Fertaric acid has several applications:

  • Food Industry: It is used as a natural additive in food products for its flavor-enhancing properties.
  • Pharmaceuticals: Due to its biological activities, it is being investigated for potential therapeutic applications, including antioxidant and anti-inflammatory treatments.
  • Cosmetics: Its antioxidant properties make it a candidate for inclusion in skincare formulations aimed at reducing oxidative damage to skin cells .

Research on trans-Fertaric acid's interactions within biological systems is ongoing. Notably, studies have shown that it can be absorbed into plasma and excreted via urine in animal models after ingestion of grape products. Additionally, its interaction with the GABAergic system suggests potential for further exploration in anxiety-related disorders .

Several compounds share structural or functional similarities with trans-Fertaric acid. Here are some notable examples:

Compound NameStructure TypeUnique Features
Caftaric AcidEster of caffeic & tartaric acidsFound abundantly in grape juice; impacts wine color
Ferulic AcidHydroxycinnamic AcidExhibits strong antioxidant and anti-inflammatory properties
Cichoric AcidDicaffeoyltartaric AcidKnown for higher antioxidant activity; found in chicory
Chlorogenic AcidEster of caffeic & quinic acidsCommonly found in coffee; significant health benefits

Trans-Fertaric acid is unique due to its specific ester formation from trans-ferulic and tartaric acids, which may confer distinct biological activities not fully replicated by other similar compounds. Its role in wine and grape products further differentiates it within the hydroxycinnamic acids category .

trans-Fertaric acid is a hydroxycinnamic acid derivative formed through the O-methylation of caftaric acid in mammalian systems [1] [2]. This compound represents an important metabolite in the biotransformation pathway of plant-derived phenolic compounds that are consumed through diet, particularly from grapes and wine products [3]. The chemical structure of trans-fertaric acid (C14H14O9) consists of ferulic acid esterified with tartaric acid, giving it unique chemical properties and biological activities [4].

The endogenous formation of trans-fertaric acid in mammalian systems primarily occurs through the metabolism of caftaric acid, which is one of the most abundant non-flavonoid phenolic compounds found in grapes and wine [11]. When caftaric acid is ingested, it undergoes specific enzymatic transformations in the mammalian body, particularly through O-methylation processes [10]. Research has demonstrated that following the administration of caftaric acid into the rat stomach, intact trans-caftaric acid can be detected in plasma after just 10 minutes (293 ± 45 ng/mL) and 20 minutes (334 ± 49 ng/mL) [11]. Simultaneously, its O-methylated derivative, trans-fertaric acid, appears in the plasma with concentrations rising over time from 92 ± 12 ng/mL at 10 minutes to 185 ± 24 ng/mL at 20 minutes [11].

The metabolic conversion of caftaric acid to trans-fertaric acid in mammals is primarily mediated by catechol-O-methyltransferase (COMT), an enzyme widely distributed in mammalian tissues [17] [25]. This enzyme catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups of the catechol moiety in caftaric acid [17]. The reaction mechanism involves the deprotonation of the hydroxyl group by a lysine residue in the enzyme's active site, followed by nucleophilic attack on the methyl group of SAM [17]. This enzymatic process is part of the Phase II metabolism (conjugation reactions) that typically increases the hydrophilicity of compounds to facilitate their elimination [25].

Table 1: Distribution of trans-Fertaric Acid in Mammalian Tissues Following Caftaric Acid Administration

Tissue/Fluidtrans-Caftaric Acid Concentrationtrans-Fertaric Acid ConcentrationTime Point
Plasma334 ± 49 ng/mL185 ± 24 ng/mL20 minutes
Kidney443 ± 78 ng/g2506 ± 514 ng/g20 minutes
LiverNot detectedNot detected20 minutes
Brain180 ± 20 ng/g (in some rats)Not reported20 minutes
UrineNot detected33.3 ± 12.8 μg/mL20 minutes

The tissue distribution studies reveal interesting patterns in the metabolism and disposition of trans-fertaric acid in mammalian systems [11]. At 20 minutes after caftaric acid administration, both trans-caftaric acid and trans-fertaric acid were detected in the kidney (443 ± 78 and 2506 ± 514 ng/g, respectively), but neither compound was detected in the liver [11]. Notably, the concentration of trans-fertaric acid in the kidney was approximately 5.6 times higher than that of trans-caftaric acid, indicating efficient O-methylation in this organ [11]. Furthermore, only trans-fertaric acid was found in the urine (33.3 ± 12.8 μg/mL), suggesting that O-methylation facilitates the urinary excretion of these compounds [11].

The endogenous formation of trans-fertaric acid represents an important metabolic pathway for dietary hydroxycinnamic acids in mammals [10] [11]. This conversion appears to be part of the detoxification process, as O-methylation generally reduces the reactivity of catechol-containing compounds and facilitates their elimination from the body [25]. The presence of trans-fertaric acid in various tissues and biological fluids after caftaric acid consumption indicates its systemic distribution and potential biological significance in mammalian systems [11].

Enzymatic O-Methylation Mechanisms in Plant Tissues

In plant tissues, the biosynthesis of trans-fertaric acid involves complex enzymatic O-methylation mechanisms that are crucial for the production of various hydroxycinnamic acid derivatives [7] [13]. Plants possess a diverse family of O-methyltransferases (OMTs) that catalyze the transfer of methyl groups to hydroxyl groups of various secondary metabolites, including phenylpropanoids, flavonoids, and alkaloids [13] [19]. These enzymes play key roles in lignin biosynthesis, stress tolerance, and disease resistance in plants [13].

The enzymatic O-methylation of caftaric acid to form trans-fertaric acid in plant tissues is primarily catalyzed by specific caffeic acid O-methyltransferases (COMTs) [22] [23]. These enzymes utilize S-adenosyl-L-methionine (SAM) as the methyl donor to transfer a methyl group to the meta-hydroxyl group of the catechol moiety in caftaric acid [22]. The reaction is regioselective, typically methylating the 3-hydroxyl position of the catechol ring to produce trans-fertaric acid [23].

Phylogenetic analysis of plant O-methyltransferases has revealed two major groups of these enzymes [19]. One group includes caffeoyl CoA OMTs (CCoA OMTs) that methylate phenolic hydroxyl groups of hydroxycinnamoyl CoA esters, and carboxylic acid OMTs that methylate aliphatic carboxyl groups [19]. The other group comprises various OMTs that act on diverse substrates including hydroxycinnamic acids, flavonoids, and alkaloids [19]. The COMTs involved in trans-fertaric acid biosynthesis belong to this latter group [19] [23].

The enzymatic mechanism of O-methylation in plant tissues involves several key steps [22] [23]:

  • Binding of SAM and the substrate (caftaric acid) to the enzyme active site
  • Deprotonation of the hydroxyl group on the catechol moiety
  • Nucleophilic attack by the deprotonated hydroxyl on the methyl group of SAM
  • Transfer of the methyl group to form trans-fertaric acid
  • Release of S-adenosyl-L-homocysteine (SAH) and the methylated product

Recent research has focused on engineering COMTs to enhance their catalytic efficiency for methylating caffeic acid derivatives [22]. For instance, a mutant COMT (N129V-H313A-F174L) from Arabidopsis thaliana showed 4.19-fold enhanced catalytic efficiency for degrading caffeic acid compared to the wild-type enzyme [22]. Such enzyme engineering approaches, combined with metabolic engineering strategies, have been employed to improve the production of ferulic acid and related compounds in various systems [22].

Table 2: Comparison of Different Plant O-Methyltransferases Involved in Hydroxycinnamic Acid Metabolism

Enzyme TypePreferred SubstratesProductsPlant SourcesKey Structural Features
Caffeic acid OMT (COMT)Caffeic acid, Caftaric acidFerulic acid, Fertaric acidArabidopsis thaliana, Vitis viniferaConserved SAM-binding domain, Substrate-binding pocket with key residues for catechol recognition
Caffeoyl CoA OMT (CCoAOMT)Caffeoyl CoA, 5-hydroxyferuloyl CoAFeruloyl CoA, Sinapoyl CoAAngiosperms (flowering plants)Distinct protein structure from COMTs, Specific CoA-binding domain
Multifunctional OMT (AEOMT)Caffeic acid, Caffeoyl CoAFerulic acid, Feruloyl CoAPinus taeda (loblolly pine)Novel enzyme with both COMT and CCoAOMT activities

In gymnosperms such as loblolly pine (Pinus taeda), a novel multifunctional enzyme called SAM:hydroxycinnamic Acids/hydroxycinnamoyl CoA Esters OMT (AEOMT) has been identified [23]. This enzyme can catalyze the methylation of both COMT substrates (caffeic and 5-hydroxyferulic acids) and CCoAOMT substrates (caffeoyl CoA and 5-hydroxyferuloyl CoA esters) with similar specific activities [23]. This suggests a dual methylation pathway in lignin biosynthesis in gymnosperms, which differs from the separate COMT and CCoAOMT pathways typically found in angiosperms [23].

The expression and activity of these O-methyltransferases in plant tissues are regulated by various factors, including developmental stage, environmental conditions, and stress responses [13] [19]. For instance, in grape berries, the accumulation of hydroxycinnamic acid derivatives including trans-fertaric acid varies throughout development and in response to environmental factors [24]. The enzymatic O-methylation mechanisms in plant tissues thus represent a sophisticated system for producing a diverse array of hydroxycinnamic acid derivatives with various biological functions [13] [19].

Role of Gut Microbiota in Biotransformation Processes

The gut microbiota plays a crucial role in the biotransformation of hydroxycinnamic acid derivatives, including trans-fertaric acid, significantly influencing their bioavailability and biological activities in the host organism [8] [14]. When dietary sources containing trans-fertaric acid or its precursors are consumed, these compounds interact with the complex microbial ecosystem in the gastrointestinal tract, undergoing various metabolic transformations [14] [15].

The biotransformation of hydroxycinnamic acid esters by gut microbiota typically begins with the hydrolysis of the ester bond [15]. In the case of trans-fertaric acid, which is an ester of ferulic acid and tartaric acid, gut microbial esterases can cleave this bond to release free ferulic acid and tartaric acid [15]. Research has shown that caffeic acid and its esters, including chlorogenic and caftaric acids, disappear quickly during in vitro fermentation with human fecal microbiota, with none of the free acids (caffeic, quinic, or tartaric acids) detected after 2 hours of incubation [15].

Following the hydrolysis of ester bonds, the released hydroxycinnamic acids undergo further microbial metabolism [14] [20]. The main biotransformation pathways include decarboxylation, reduction, and dehydroxylation reactions [14]. For instance, caffeic acid and ferulic acid can be metabolized by gut microbiota through decarboxylation and hydrogenation after anaerobic incubation [14]. These transformations result in the formation of various metabolites, including 3-hydroxyphenylpropionic acid (3-HPP) and benzoic acid (BA) [15] [20].

Table 3: Major Microbial Metabolites of Hydroxycinnamic Acid Derivatives

Parent CompoundPrimary Microbial MetabolitesSecondary MetabolitesResponsible Microbial Groups
trans-Fertaric acidFerulic acid, Tartaric acid3-Phenylpropionic acid, Benzoic acidBifidobacterium species, Lactobacillus species
Caftaric acidCaffeic acid, Tartaric acid3-Hydroxyphenylpropionic acid, Benzoic acidGordonibacter urolithinfaciens, Ellagibacter isourolithinfaciens
Chlorogenic acidCaffeic acid, Quinic acid3-Hydroxyphenylpropionic acid, Benzoic acidVarious gut bacteria with esterase activity

The composition and activity of the gut microbiota can significantly influence the biotransformation of trans-fertaric acid and related compounds [8] [14]. Studies have shown that certain health conditions, such as cerebral ischemia-reperfusion injury, can alter the gut microbiota composition and consequently affect the metabolism of hydroxycinnamic acids [14]. While the gut microbiota from both normal and cerebral ischemia-reperfusion injured rats can catalyze the same reactions, the reaction rates are decreased in the latter group [14].

Specific bacterial species have been identified as key players in the metabolism of hydroxycinnamic acid derivatives [20]. For example, Gordonibacter urolithinfaciens and Ellagibacter isourolithinfaciens possess the ability to metabolize caffeic acid and its esters into 3-hydroxycinnamic acid and 3-hydroxyphenylpropionic acid [20]. Additionally, Bifidobacterium longum subsp. longum produces an esterase called CaeA that can cleave several hydroxycinnamic acid esters [20].

The biotransformation of trans-fertaric acid by gut microbiota has important implications for its bioavailability and biological activities [8] [15]. The microbial metabolites produced from trans-fertaric acid may have different absorption profiles and biological effects compared to the parent compound [15]. For instance, the decarboxylation and reduction products of hydroxycinnamic acids often have increased lipophilicity, which may enhance their absorption through the intestinal epithelium [8] [20].

Furthermore, the interaction between trans-fertaric acid and gut microbiota is bidirectional [8] [20]. While gut microbiota transform trans-fertaric acid into various metabolites, these compounds and their precursors may also modulate the composition and activity of the gut microbiota [20]. Hydroxycinnamic acids and their derivatives have been shown to have prebiotic-like effects, promoting the growth of beneficial bacteria while inhibiting potentially harmful ones [20].

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Wikipedia

(2S,3S)-trans-fertaric acid

Dates

Modify: 2023-08-15

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